molecular formula C15H14O2 B1177883 Zolimomabaritox CAS No. 141483-72-9

Zolimomabaritox

Cat. No. B1177883
CAS RN: 141483-72-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zolimomabaritox is a novel compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a complex molecule that has shown promising results in various studies, making it an attractive option for researchers.

Mechanism Of Action

The mechanism of action of Zolimomabaritox is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Zolimomabaritox has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, it has been shown to inhibit the proliferation of cancer cells, which suggests that it may have antitumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Zolimomabaritox in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory and antitumor properties, which makes it a valuable tool for researchers. However, one of the limitations of using Zolimomabaritox in lab experiments is its complex synthesis process, which makes it challenging to produce in large quantities.

Future Directions

There are several future directions for research on Zolimomabaritox. One potential direction is to investigate its potential therapeutic effects in various diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process. Finally, there is a need for more studies to investigate the safety and toxicity of Zolimomabaritox in humans.

Synthesis Methods

The synthesis of Zolimomabaritox is a complex process that involves several steps. The first step is the preparation of the starting materials, which are then reacted to form the final product. The synthesis of Zolimomabaritox requires specialized equipment and expertise, which makes it a challenging process.

Scientific Research Applications

Zolimomabaritox has several potential applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Additionally, it has been shown to have antitumor properties, which makes it a potential candidate for cancer research.

properties

CAS RN

141483-72-9

Product Name

Zolimomabaritox

Molecular Formula

C15H14O2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.